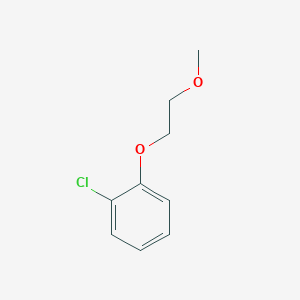
3-(2-Oxopropyl)coronaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopropyl)coronaridine is a monoterpenoid indole alkaloid found in various species of the genus Tabernaemontana, which belongs to the Apocynaceae family . This compound is known for its significant biological activities, including analgesic and hypothermic effects . It is structurally related to other indole alkaloids such as coronaridine and voacangine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Oxopropyl)coronaridine can be synthesized from the leaves of Catharanthus roseus, a plant widely distributed in tropical regions . The synthesis involves the isolation of the compound through extensive spectroscopic analysis and comparison with known alkaloids . Another method involves the extraction of coronaridine from Ervatamia divaricata using supercritical CO2 extraction, followed by further chemical modifications to obtain this compound .
Industrial Production Methods
The industrial production of this compound involves the use of high-speed countercurrent chromatography for the separation and purification of the compound from plant extracts . This method ensures high production efficiency and minimal pollution, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropyl)coronaridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
3-(2-Oxopropyl)coronaridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indole alkaloids and related compounds.
Biology: The compound is studied for its biological activities, including analgesic and hypothermic effects.
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)coronaridine involves its interaction with various molecular targets, including opioid receptors and acetylcholinesterase . It acts as an antagonist at nicotinic acetylcholine receptors and inhibits voltage-gated sodium channels . These interactions contribute to its analgesic and hypothermic effects .
Comparison with Similar Compounds
Similar Compounds
Coronaridine: Another indole alkaloid with similar biological activities.
Voacangine: An indole alkaloid with significant analgesic and hypothermic effects.
3-(2-Oxopropyl)voacangine: A structurally related compound with similar biological activities.
Uniqueness
3-(2-Oxopropyl)coronaridine is unique due to its specific structural modifications, which confer distinct biological activities and pharmacological properties . Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-4-15-12-16-13-24(23(28)29-3)21-18(17-7-5-6-8-19(17)25-21)9-10-26(22(15)24)20(16)11-14(2)27/h5-8,15-16,20,22,25H,4,9-13H2,1-3H3/t15-,16-,20?,22-,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPABASQXRRHQB-IZTCQAHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)

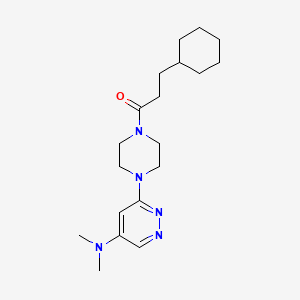
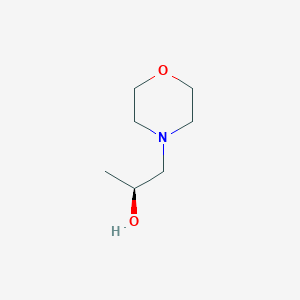

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)
![2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2944460.png)
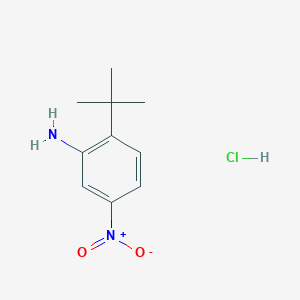

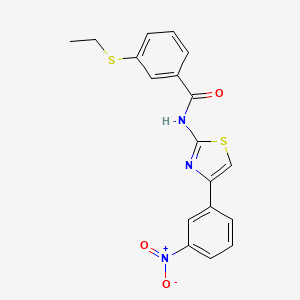
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2944468.png)
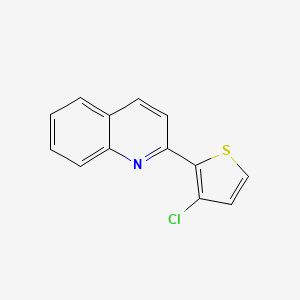
![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
